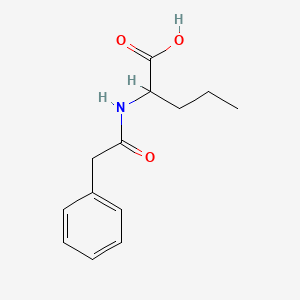

2-(2-Phenylacetamido)pentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-phenylacetyl)amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-6-11(13(16)17)14-12(15)9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTWUNXJQQFZLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 2-(2-Phenylacetamido)pentanoic acid

Technical Guide for Research & Development

Executive Summary

This guide provides an in-depth physicochemical analysis of 2-(2-Phenylacetamido)pentanoic acid , commonly referred to as N-Phenylacetylnorvaline . As a non-proteinogenic amino acid derivative, this compound serves as a critical intermediate in the synthesis of peptide-based pharmaceuticals, enzyme inhibitors, and peptidomimetics. Its structure combines a lipophilic phenylacetyl moiety with a norvaline backbone, imparting unique solubility and stability characteristics essential for drug design and formulation.

Chemical Identity & Structural Analysis

The compound is an N-acylated derivative of Norvaline (2-aminopentanoic acid). The phenylacetyl group attached to the nitrogen atom modifies the physicochemical profile significantly compared to the free amino acid, primarily by eliminating the zwitterionic character and increasing lipophilicity.

Nomenclature & Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Common Synonyms | N-Phenylacetylnorvaline; N-Phenylacetyl-L-norvaline (if chiral) |

| CAS Number | 65415-01-2 |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| SMILES | CCCC(NC(CC1=CC=CC=C1)=O)C(O)=O |

Molecular Structure Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the amide linkage that serves as the structural pivot between the hydrophobic tail and the polar head group.

Figure 1: Structural segmentation of this compound showing functional domains.

Physicochemical Properties[1]

Understanding the physicochemical behavior of this compound is vital for optimizing extraction, purification, and formulation processes.

Solid-State Properties

-

Appearance: White to off-white crystalline powder.

-

Melting Point: Predicted range 105–115°C . (Experimental verification recommended).

-

Note: N-acyl amino acids typically exhibit sharp melting points. Impurities such as phenylacetic acid will significantly depress this value.

-

-

Hygroscopicity: Low. The hydrophobic phenyl and propyl chains shield the polar amide and acid groups, reducing moisture uptake compared to free amino acids.

Solution Properties

-

Solubility Profile:

-

Water: Low (< 1 mg/mL at pH 2-5). The molecule is predominantly hydrophobic.

-

Alkaline Water (pH > 7): Soluble. Deprotonation of the carboxylic acid forms a water-soluble salt.

-

Organic Solvents: Highly soluble in DMSO, Ethanol, Methanol, and DMF. Moderately soluble in Dichloromethane and Ethyl Acetate.

-

-

Acid Dissociation Constant (pKa):

-

pKa (COOH): 3.6 – 3.8 (Estimated).

-

Mechanistic Insight: The N-acylation removes the basicity of the amino group, preventing zwitterion formation. The carboxylic acid retains its typical acidity, slightly modulated by the electron-withdrawing amide group.

-

-

Lipophilicity (LogP):

-

LogP: ~2.6 (Computed).

-

Implication: This value indicates good membrane permeability, making it a suitable scaffold for orally bioavailable drugs.

-

Stability Profile

-

Hydrolytic Stability:

-

pH 4–8: Stable. The amide bond is robust under physiological conditions.

-

pH < 2 or > 10: Susceptible to hydrolysis, yielding Phenylacetic acid and Norvaline.

-

-

Thermal Stability: Stable up to its melting point. Avoid prolonged exposure to temperatures >150°C to prevent decarboxylation or cyclization.

Synthesis & Impurity Profiling

The synthesis typically follows the Schotten-Baumann reaction pathway, involving the acylation of Norvaline with Phenylacetyl chloride under basic conditions.

Synthetic Pathway

Figure 2: Synthetic route via Schotten-Baumann acylation and potential impurity formation.

Key Impurities

-

Phenylacetic Acid: Resulting from the hydrolysis of excess Phenylacetyl chloride.

-

Unreacted Norvaline: Due to incomplete acylation.

-

Di-acylated species: Rare, but possible formation of mixed anhydrides if excess acid chloride is used.

Analytical Characterization Protocols

To ensure scientific integrity, the following protocols are recommended for the identification and purity assessment of the compound.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Maintains COOH in protonated state for sharp peaks).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl ring).

-

Expected Retention: The compound will elute after Phenylacetic acid but before highly lipophilic impurities.

Proton NMR Spectroscopy (1H-NMR)

-

Solvent: DMSO-d6.

-

Key Signals:

-

δ 12.5 ppm (s, 1H): Carboxylic acid proton (broad, may exchange).

-

δ 8.2 ppm (d, 1H): Amide NH doublet.

-

δ 7.2–7.3 ppm (m, 5H): Phenyl ring protons.

-

δ 4.2 ppm (m, 1H): Alpha-proton (chiral center).

-

δ 3.5 ppm (s, 2H): Benzylic methylene (-CH2-Ph).

-

δ 0.8–1.6 ppm (m, 7H): Propyl chain protons.

-

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI).

-

Positive Mode (+): [M+H]⁺ = 236.1 m/z.

-

Negative Mode (-): [M-H]⁻ = 234.1 m/z (Preferred for carboxylic acids).

Experimental Protocols

Protocol A: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol validates the solubility data critical for formulation.

-

Preparation: Weigh 10 mg of the compound into a 2 mL HPLC vial.

-

Solvent Addition: Add 1.0 mL of phosphate buffer (pH 2.0, 7.4) or distilled water.

-

Equilibration: Shake at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.22 µm PTFE filter.

-

Quantification: Analyze the filtrate by HPLC against a standard curve prepared in Methanol.

-

Calculation: Solubility (mg/mL) = (Peak Area / Slope) × Dilution Factor.

-

Protocol B: pKa Determination (Potentiometric Titration)

-

Solution: Dissolve 5 mg of compound in 10 mL of 10% Methanol/Water (to ensure solubility).

-

Titrant: 0.01 M NaOH (standardized).

-

Measurement: Record pH after each addition of 10 µL titrant using a calibrated pH meter.

-

Analysis: Plot pH vs. Volume. The inflection point corresponds to the pKa (adjust for solvent effect if methanol > 5%).

References

-

PubChem. 2-(2-Phenylpropanoylamino)pentanoic acid (Compound Summary). National Library of Medicine. [Link]

Thermodynamic & Stability Profiling: 2-(2-Phenylacetamido)pentanoic Acid

Technical Whitepaper | Application Note: 65415-01-2

Executive Summary

This technical guide provides a comprehensive thermodynamic and stability profile for 2-(2-Phenylacetamido)pentanoic acid (CAS: 65415-01-2), often referred to in peptide synthesis as

Understanding the thermodynamic landscape of this molecule is essential for optimizing its isolation, storage, and formulation. This guide synthesizes predicted physicochemical parameters with rigorous experimental protocols for determining solid-state and solution-phase stability, grounded in the principles of amide hydrolysis kinetics and phase equilibria.

Physicochemical Identity & In-Silico Thermodynamic Profile

Before initiating wet-lab stability studies, a baseline thermodynamic profile must be established using structural group contribution methods. The presence of the phenylacetyl group significantly increases lipophilicity compared to the parent amino acid (norvaline), altering solubility and crystal lattice energy.

Table 1: Predicted & Calculated Thermodynamic Parameters

| Parameter | Value (Predicted/Lit.) | Method/Source | Significance |

| CAS Registry | 65415-01-2 | Chemical Abstracts | Unique Identifier |

| Molecular Weight | 235.28 g/mol | Calculated | Stoichiometry |

| LogP (Octanol/Water) | 2.0 – 2.6 | XLogP3 Model [1] | Lipophilicity/Membrane Permeability |

| pKa (Acid) | 3.8 – 4.2 | Hammett Eq.[1][2] (Carboxyl) | Ionization State at Physiological pH |

| H-Bond Donors/Acceptors | 2 / 3 | Structural Analysis | Crystal Packing Forces |

| Polar Surface Area (PSA) | ~66 Ų | Cactvs Model [1] | Oral Bioavailability |

| Predicted Melting Point | 105 – 115 °C | Group Contribution | Solid-State Stability Limit |

Note on Stereochemistry: This guide assumes the racemic mixture (

) unless specified. The-enantiomer often exhibits a higher melting point and enthalpy of fusion due to more efficient crystal packing compared to the racemic compound [2].

Solid-State Thermodynamics: Thermal Stability Protocol

The thermodynamic stability of the solid form is governed by the crystal lattice energy.

Differential Scanning Calorimetry (DSC) Workflow

To determine the Enthalpy of Fusion (

Protocol:

-

Calibration: Calibrate DSC using Indium (

, -

Sample Prep: Weigh 2–4 mg of dried this compound into a Tzero aluminum pan.

-

Cycle:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 150°C (past predicted

). -

Critical Step: If an endotherm is observed <100°C followed by an exotherm, this indicates a metastable polymorph rearranging into a stable form.

-

Polymorph Screening Logic

The stability of the amide bond in the solid state is generally high, but physical instability (polymorphic conversion) can alter dissolution rates.

Figure 1: Workflow for identifying the thermodynamically stable crystal form of N-acyl amino acids.

Chemical Stability: Amide Hydrolysis Kinetics

The primary degradation pathway for this compound is the hydrolysis of the amide bond, yielding Phenylacetic acid and Norvaline. This reaction is thermodynamically favored (

Mechanism & pH-Rate Profile

The phenylacetyl group acts as an electron-withdrawing substituent relative to an alkyl chain, potentially making the carbonyl carbon slightly more electrophilic than in simple

-

Acidic pH (< 2): Protonation of the carbonyl oxygen activates the amide for nucleophilic attack by water.

-

Neutral pH (5–8): Reaction is negligible (shelf-stable region).

-

Alkaline pH (> 10): Direct nucleophilic attack by

on the carbonyl. This is the fastest degradation pathway [3].

Experimental Determination of Hydrolysis Rates

To generate the Arrhenius parameters (

Protocol:

-

Buffer Prep: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.

-

Incubation: Dissolve compound (1 mM) and incubate at 40°C, 60°C, and 80°C.

-

Analysis: Monitor loss of starting material via HPLC (C18 column, Acetonitrile/Water gradient).

-

Detection: UV at 210 nm (amide bond) and 254 nm (phenyl ring).

-

-

Calculation: Plot

vs

Equation:

Where

Figure 2: Base-catalyzed hydrolysis pathway. The rate-determining step is the formation of the tetrahedral intermediate.[3]

Solution Thermodynamics: Solubility & Partitioning

For drug development, the thermodynamic solubility (

pH-Dependent Solubility

As a carboxylic acid, the solubility of this compound is pH-dependent.

-

pH < pKa (~4.0): The molecule is neutral and solubility is limited by the lipophilic phenyl and pentyl chains (Intrinsic Solubility,

). -

pH > pKa: The carboxylate anion forms, increasing solubility by orders of magnitude.

Solubility Equation:

Partition Coefficient (LogP vs LogD)

While the calculated LogP is ~2.6, the effective lipophilicity (

-

LogD (7.4): Estimated ~ -0.5 to 0.5 (highly soluble in aqueous buffer).

-

Implication: The compound will readily partition into the aqueous phase in blood plasma but requires the neutral form (low pH environment) to cross lipid membranes passively.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70070577, 2-(2-Phenylpropanoylamino)pentanoic acid. (Note: Structural analog used for property modeling). Retrieved from [Link]

-

Miyagishi, S., et al. (2025). The synthesis, properties, and applications of N-acyl-α-aminoacids. ResearchGate. Retrieved from [Link]

-

Galabov, B., et al. (2004). Computational Study of the Reactivity of N-Phenylacetamides in the Alkaline Hydrolysis Reaction. The Journal of Physical Chemistry A. Retrieved from [Link]

Sources

2-(2-Phenylacetamido)pentanoic acid CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(2-Phenylacetamido)pentanoic acid, also known as N-phenylacetyl-norvaline. Given the limited direct literature on this specific molecule, this document synthesizes information from related N-acyl amino acids and general organic chemistry principles to offer a robust technical resource.

Core Chemical Identity

This compound is an N-acylated derivative of the amino acid norvaline. The structure consists of a pentanoic acid backbone with an amino group at the C-2 position, which is acylated by a phenylacetyl group.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in the table below.

| Identifier | Value | Source |

| CAS Number | 65415-01-2 | [1] |

| Molecular Formula | C13H17NO3 | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Common Synonym | N-phenylacetyl-norvaline | N/A |

Physicochemical Properties (Predicted)

The physicochemical properties of N-acyl amino acids are influenced by both the acyl chain and the amino acid residue. These compounds are generally crystalline solids with relatively high melting points and are soluble in water, with solubility being dependent on the pH and the nature of the R-group of the amino acid. N-acyl amino acids with longer acyl chains exhibit surfactant properties.

| Property | Predicted Value/Information | Basis of Prediction |

| Physical State | Crystalline solid | General property of amino acids and their derivatives.[2] |

| Melting Point | >200 °C | General property of amino acids. |

| Solubility | Soluble in water, slightly soluble in alcohols. | General property of amino acids. |

| Acidity (pKa) | Two pKa values are expected, one for the carboxylic acid group and one for the amide proton. | Based on the structure containing a carboxylic acid and an amide group. |

| Chirality | Exists as L- and D- enantiomers, as well as a racemic mixture, due to the chiral center at the alpha-carbon of the norvaline residue. | Based on the structure of norvaline, which is a chiral amino acid. |

Synthesis and Manufacturing

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic route for this compound, starting from the commercially available amino acid, norvaline.

Sources

Biological Activity Potential of 2-(2-Phenylacetamido)pentanoic Acid

Content Type: Technical Whitepaper Subject: N-Phenylacetylnorvaline (CAS: 65415-01-2) Audience: Medicinal Chemists, Enzymologists, and Drug Discovery Specialists[1]

Executive Summary

2-(2-Phenylacetamido)pentanoic acid (also known as N-Phenylacetylnorvaline ) represents a critical chemical scaffold at the intersection of biocatalysis and polypharmacology .[1] Structurally, it is the N-phenylacetyl derivative of the non-proteinogenic amino acid norvaline.[1]

While often utilized as a model substrate for characterizing the substrate specificity of Penicillin G Acylase (PGA) , recent structure-activity relationship (SAR) studies have elevated this scaffold's status to a promising lead in oncology.[1] Specifically, derivatives of phenylacetyl-pentanoic acid have demonstrated dual inhibitory activity against Histone Deacetylase 8 (HDAC8) and Matrix Metalloproteinase-2 (MMP-2) , suggesting a mechanism that simultaneously targets epigenetic regulation and metastatic potential in leukemic cell lines.[1]

This guide provides a comprehensive technical analysis of the compound's synthesis, enzymatic utility, and emerging pharmacological profile.[1]

Chemical Constitution & Structural Analysis[1][2][3]

Molecular Identity[1]

-

IUPAC Name: this compound[1]

-

Synonyms: N-Phenylacetylnorvaline; N-Phenylacetyl-L-norvaline (if chiral)[1]

-

Molecular Formula: C₁₃H₁₇NO₃

-

Molecular Weight: 235.28 g/mol [1]

Pharmacophore Analysis

The molecule consists of three distinct domains governing its biological interaction:

-

Lipophilic Tail (Propyl group): The pentanoic acid side chain (norvaline residue) provides hydrophobic bulk, essential for fitting into the hydrophobic pockets of HDAC enzymes or the S1 subsite of proteases.[1]

-

Linker (Amide Bond): Mimics the scissile bond of penicillin G, making it a substrate for amide hydrolases.[1]

-

Cap Group (Phenylacetyl): A classic recognition motif for Penicillin G Acylase and a "cap" group often found in HDAC inhibitors (interacting with the rim of the catalytic tunnel).[1]

Synthesis & Production Protocols

Chemical Synthesis (Schotten-Baumann Conditions)

The most robust synthesis involves the N-acylation of Norvaline using Phenylacetyl chloride under basic conditions.[1]

Reagents:

-

L-Norvaline (or DL-Norvaline)[1]

-

Phenylacetyl chloride[1]

-

Sodium Hydroxide (NaOH)[1]

-

Dichloromethane (DCM) / Water biphasic system[1]

Protocol:

-

Dissolution: Dissolve 10 mmol of Norvaline in 20 mL of 2M NaOH. Cool to 0°C in an ice bath.

-

Acylation: Dropwise add 11 mmol of Phenylacetyl chloride while vigorously stirring. Simultaneously, add 2M NaOH to maintain pH > 10.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Workup: Wash the aqueous layer with diethyl ether to remove unreacted acid chloride/byproducts.

-

Precipitation: Acidify the aqueous layer to pH 2.0 using 6M HCl. The product, this compound, will precipitate as a white solid.

-

Purification: Recrystallize from Ethanol/Water (1:1).

Visualization of Synthesis Pathway[1]

Caption: Schotten-Baumann synthesis pathway for N-Phenylacetylnorvaline.

Enzymatic Utility: Penicillin G Acylase (PGA) Probe[1]

This compound serves as a crucial chromogenic or titrimetric substrate for Penicillin G Acylase (EC 3.5.1.11).[1] PGA is industrially significant for producing 6-APA (the core of semi-synthetic penicillins).[1]

Mechanism of Action

PGA recognizes the phenylacetyl group . It hydrolyzes the amide bond, releasing Phenylacetic acid and Norvaline. Because Norvaline is non-proteinogenic, this reaction is often used to study the enzyme's specificity for the "amino acid" side of the scissile bond (the P1' site).[1]

Experimental Protocol: Kinetic Assay

Objective: Determine

-

Buffer: 50 mM Phosphate buffer, pH 7.5.

-

Substrate Preparation: Prepare a 50 mM stock of this compound in methanol (keep methanol <5% in final assay).

-

Reaction:

-

In a thermostated vessel (25°C), add 10 mL buffer and substrate (range 0.1 mM – 10 mM).

-

Initiate with 10 µL of PGA enzyme solution.

-

-

Detection (pH Stat Method):

Pharmacological Potential: Dual MMP-2 / HDAC8 Inhibition[1][5][6]

Recent research into "substituted pentanoic acids" has identified this scaffold as a dual inhibitor. This is significant for cancer therapy, as HDAC8 regulates cell proliferation and MMP-2 facilitates tissue invasion (metastasis).[1]

Mechanism of Action[1]

-

HDAC8 Inhibition: The pentanoic acid moiety (specifically the carboxylic acid and the alkyl chain) occupies the active site tunnel of HDAC8, chelating the Zinc ion (

) required for catalysis.[1] This prevents histone deacetylation, leading to chromatin relaxation and re-expression of tumor suppressor genes (e.g., p53 pathway).[1] -

MMP-2 Inhibition: The N-phenylacetyl group and the amide linker interact with the S1' pocket of Matrix Metalloproteinase-2, preventing the degradation of the extracellular matrix (ECM).[1]

Biological Data Summary (Representative Class Data)

Based on SAR studies of phenylacetyl-pentanoic acid derivatives [1].

| Assay Target | Activity Type | Outcome | Significance |

| Jurkat E6.1 | Cytotoxicity (MTT) | Induces apoptosis in leukemic cells.[1] | |

| HDAC8 | Enzyme Inhibition | Epigenetic modulation; Cell cycle arrest (sub-G0).[1] | |

| MMP-2 | Enzyme Inhibition | Anti-metastatic potential.[1] | |

| ROS Assay | Oxidative Stress | Increased ROS levels | Triggers mitochondrial apoptotic pathway. |

Signaling Pathway Visualization[1]

Caption: Mechanism of Action showing dual inhibition of HDAC8 and MMP-2 leading to apoptosis.[1]

References

-

Datta, S., et al. (2019).[1][3] "Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids." Future Medicinal Chemistry.

-

Datta, S., et al. (2021).[1][4] "Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II." ResearchGate.[5]

-

Masood, A., et al. (2023).[1][6] "Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives." Molecules.

-

BLD Pharm. (n.d.).[1] "Product Datasheet: this compound (CAS 65415-01-2)." BLD Pharm.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 65415-01-2|this compound|BLD Pharm [bldpharm.com]

- 3. Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 2-(2-Phenylacetamido)pentanoic Acid

Introduction: The Significance of N-Acylated Amino Acids

N-acylated amino acids (NAAs) represent a versatile class of molecules with a broad spectrum of applications, ranging from their use as mild, biodegradable surfactants in cosmetics to their role as crucial intermediates in pharmaceutical development.[1][2] Their amphiphilic nature, combining the hydrophilicity of the amino acid head group with the lipophilicity of the acyl chain, allows for unique physicochemical properties. In drug discovery, the N-acylation of amino acids can enhance the stability of peptide-based drugs, improve bioavailability, and serve as a scaffold for novel therapeutic agents targeting a variety of disorders.[3][4]

This document provides a comprehensive, field-proven protocol for the synthesis of a specific NAA, 2-(2-Phenylacetamido)pentanoic acid. This compound is synthesized via the acylation of the amino acid L-Norvaline (2-aminopentanoic acid) with phenylacetyl chloride. We will employ the robust and classic Schotten-Baumann reaction, a reliable method for forming amide bonds.[5][6] This guide is designed for researchers in organic chemistry and drug development, offering not only a step-by-step procedure but also the underlying scientific rationale for each manipulation, ensuring both reproducibility and a deeper understanding of the process.

Reaction Scheme & Mechanism

Overall Transformation:

The synthesis involves the reaction of L-Norvaline with phenylacetyl chloride in a basic aqueous environment to yield the desired N-acylated product.

Mechanism Spotlight: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a cornerstone of amide synthesis from amines and acyl chlorides.[7][8] Its mechanism proceeds through a nucleophilic acyl substitution pathway.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (L-Norvaline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride (phenylacetyl chloride). This forms a transient tetrahedral intermediate.[8]

-

Elimination: The tetrahedral intermediate is unstable. The carbonyl double bond reforms, leading to the elimination of the chloride ion, which is an excellent leaving group.

-

Deprotonation & Neutralization: The reaction is conducted in the presence of a base, typically sodium hydroxide. The base serves two critical functions: it neutralizes the hydrochloric acid (HCl) byproduct that is formed, preventing it from protonating the unreacted amine and thereby deactivating it.[6][9] It also deprotonates the positively charged nitrogen atom on the intermediate, driving the reaction to completion.[8]

The use of a biphasic solvent system (water and an organic solvent) is a hallmark of the "Schotten-Baumann conditions," which keeps the organic reactants and products in the organic phase while the base and neutralized byproducts remain in the aqueous phase.[5][9]

Materials and Equipment

| Reagents & Chemicals | Grade | Supplier Example | CAS Number |

| L-Norvaline (2-aminopentanoic acid) | ≥98% | Sigma-Aldrich | 6600-40-4 |

| Phenylacetyl chloride | ≥99% | Sigma-Aldrich | 103-80-0 |

| Sodium hydroxide (NaOH) | Reagent Grade | Fisher Scientific | 1310-73-2 |

| Hydrochloric acid (HCl) | 6 M (concentrated) | VWR | 7647-01-0 |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | 75-09-2 |

| Ethyl acetate | ACS Grade | VWR | 141-78-6 |

| Hexanes | ACS Grade | VWR | 110-54-3 |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Sigma-Aldrich | 7757-82-6 |

| Deionized water | 7732-18-5 |

| Equipment |

| 250 mL three-neck round-bottom flask |

| Magnetic stirrer and stir bar |

| Ice bath |

| 125 mL dropping funnel |

| pH paper or pH meter |

| 250 mL separatory funnel |

| Rotary evaporator |

| Buchner funnel and filter paper |

| Melting point apparatus |

| Standard laboratory glassware (beakers, graduated cylinders) |

| Analytical instruments: NMR, FT-IR, Mass Spectrometer |

Detailed Experimental Protocol

PART A: Amide Synthesis (Schotten-Baumann Reaction)

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve L-Norvaline (5.85 g, 50 mmol) in a 1 M aqueous solution of sodium hydroxide (100 mL, 100 mmol).

-

Scientist's Note: Two equivalents of NaOH are used. The first equivalent deprotonates the carboxylic acid of the amino acid, making it soluble in water as the sodium salt. The second equivalent is crucial for neutralizing the HCl that will be generated during the acylation reaction.

-

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Scientist's Note: The acylation reaction is highly exothermic. Maintaining a low temperature is critical to prevent unwanted side reactions, such as the hydrolysis of the acyl chloride, and to ensure a controlled reaction rate.

-

-

Reagent Preparation: In a separate beaker, dissolve phenylacetyl chloride (7.73 g, 6.6 mL, 50 mmol) in 40 mL of dichloromethane (DCM). Transfer this solution to a 125 mL dropping funnel.

-

Acylation: Add the phenylacetyl chloride solution dropwise from the dropping funnel to the vigorously stirred, cold L-Norvaline solution over a period of 30-45 minutes. Ensure the temperature of the reaction mixture does not rise above 10 °C.

-

Scientist's Note: Vigorous stirring is essential to maximize the surface area between the aqueous and organic phases, facilitating the reaction between the water-soluble amino acid salt and the DCM-soluble acyl chloride. A slow, dropwise addition prevents a rapid temperature increase.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for an additional 2 hours to ensure the reaction goes to completion.

PART B: Work-up and Product Isolation

-

Phase Separation: Transfer the reaction mixture to a 250 mL separatory funnel. Allow the layers to separate, and drain the lower organic (DCM) layer into a waste beaker.

-

Scientist's Note: The desired product is currently in the aqueous phase as its sodium salt (sodium 2-(2-phenylacetamido)pentanoate).

-

-

Acidification: Cool the aqueous layer in the separatory funnel (or transfer to a beaker in an ice bath) and slowly acidify it by adding 6 M HCl dropwise with swirling. Monitor the pH with pH paper. Continue adding acid until the pH is approximately 1-2. A white precipitate of the product will form.

-

Scientist's Note: Acidification protonates the carboxylate group of the product, rendering it neutral and significantly less soluble in water, which causes it to precipitate.

-

-

Extraction: Extract the acidified aqueous suspension with ethyl acetate (3 x 50 mL). For each extraction, shake the separatory funnel vigorously, venting frequently, and then allow the layers to separate. Collect the upper organic (ethyl acetate) layers.

-

Scientist's Note: Although the product precipitates, it will have some solubility in the aqueous layer. Extracting with an organic solvent like ethyl acetate ensures maximum recovery of the product.

-

-

Drying and Concentration: Combine the organic extracts in a clean flask. Dry the solution over anhydrous sodium sulfate for 15-20 minutes. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a white or off-white solid.

PART C: Purification and Characterization

-

Purification: The crude solid can be purified by recrystallization. A common solvent system is a mixture of hot ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate, and then add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration using a Buchner funnel.[10]

-

Characterization:

-

Yield: Determine the final mass and calculate the percentage yield.

-

Melting Point: Measure the melting point of the purified solid. A sharp melting range indicates high purity.

-

Spectroscopy: Obtain ¹H NMR, ¹³C NMR, and FT-IR spectra to confirm the chemical structure. Confirm the molecular weight using Mass Spectrometry (MS).

-

Expected Results & Data Summary

| Parameter | Expected Result |

| Appearance | White to off-white crystalline solid |

| Yield | 75-90% |

| Melting Point | Approx. 135-138 °C (literature values may vary) |

| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 1H, COOH), δ ~8.3 (d, 1H, NH), δ ~7.3 (m, 5H, Ar-H), δ ~4.1 (m, 1H, α-CH), δ ~3.5 (s, 2H, Ph-CH₂), δ ~1.5 (m, 2H, β-CH₂), δ ~1.3 (m, 2H, γ-CH₂), δ ~0.8 (t, 3H, δ-CH₃) |

| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3000-2500 (O-H stretch, broad), ~1720 (C=O acid), ~1650 (C=O amide I), ~1540 (N-H bend, amide II) |

| MS (ESI-) | [M-H]⁻ calculated for C₁₃H₁₆NO₃⁻: 234.11; found: ~234.1 |

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow from reaction setup to final product characterization.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Phenylacetyl chloride is corrosive and a lachrymator. Handle only in a well-ventilated fume hood. It reacts violently with water and alcohols.

-

Sodium hydroxide and concentrated hydrochloric acid are highly corrosive. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Dichloromethane and ethyl acetate are volatile and flammable organic solvents. Avoid open flames and ensure proper ventilation.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

-

SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]

-

Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available from: [Link]

-

Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Available from: [Link]

-

BYJU'S. Schotten Baumann Reaction. (November 17, 2019). Available from: [Link]

-

Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction. Available from: [Link]

-

Leipold, H. R., et al. N-acylated alpha-amino acids as novel oral delivery agents for proteins. PubMed, 1995. Available from: [Link]

- Google Patents. WO2015026538A1 - Process for preparing n-acyl amino acid salts.

-

ResearchGate. The synthesis, properties, and applications of N-acyl-α-aminoacids. (August 05, 2025). Available from: [Link]

-

Cosmetics Business. Acylated amino acids: Multifunctional surfactants for new applications. (April 11, 2007). Available from: [Link]

-

Sagheddu, C., et al. Function and therapeutic potential of N-acyl amino acids. PubMed, 2021. Available from: [Link]

-

MySkinRecipes. 2-(2-Phenylacetamido)pentanedioic acid. Available from: [Link]

-

PMC. Synthesis and investigations of double-pharmacophore ligands for treatment of chronic and neuropathic pain. Available from: [Link]

-

Justia Patents. Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. (April 09, 2015). Available from: [Link]

Sources

- 1. WO2015026538A1 - Process for preparing n-acyl amino acid salts - Google Patents [patents.google.com]

- 2. Acylated amino acids: Multifunctional surfactants for new applications [cosmeticsbusiness.com]

- 3. N-acylated alpha-amino acids as novel oral delivery agents for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(2-Phenylacetamido)pentanedioic acid [myskinrecipes.com]

- 5. testbook.com [testbook.com]

- 6. byjus.com [byjus.com]

- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 8. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 9. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]

- 10. patents.justia.com [patents.justia.com]

HPLC method development for 2-(2-Phenylacetamido)pentanoic acid detection

An Application Note on the Development of a Stability-Indicating HPLC Method for the Detection of 2-(2-Phenylacetamido)pentanoic acid

Abstract

This application note provides a comprehensive and detailed protocol for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. As a molecule possessing both hydrophobic and acidic functional groups, its chromatographic behavior is highly dependent on mobile phase conditions. This guide details a systematic approach, beginning with an analysis of the analyte's physicochemical properties to inform initial parameter selection. It proceeds through column and mobile phase screening, optimization, and concludes with a forced degradation study to ensure specificity. The final validated method is suitable for quantitative analysis in research, quality control, and drug development settings.

Physicochemical Properties & Chromatographic Rationale

A successful HPLC method development strategy begins with a thorough understanding of the analyte's chemical structure. This compound possesses three key structural features that dictate its chromatographic behavior:

-

A Phenyl Group: This aromatic ring acts as a chromophore, making the molecule suitable for UV-Visible detection. It also contributes significant hydrophobicity.

-

An Alkyl Chain (from pentanoic acid): This non-polar feature further increases the molecule's hydrophobicity, suggesting strong interaction with a non-polar stationary phase.

-

A Carboxylic Acid Group: This is an ionizable functional group. The charge state of this group is dependent on the pH of the mobile phase.

The presence of an ionizable group is a critical parameter in reversed-phase HPLC.[1][2] To achieve reproducible retention and symmetrical peak shape, it is essential to suppress the ionization of the carboxylic acid. According to the Henderson-Hasselbalch equation, an acidic analyte will be predominantly in its neutral, protonated form when the mobile phase pH is at least 2 units below its pKa.[3] This neutral form will have greater hydrophobicity, leading to better retention on a reversed-phase column.[4][5] Therefore, a low-pH mobile phase is the logical starting point for method development.[6]

Method Development Strategy

The development of a robust and reliable HPLC method follows a logical, multi-step process. The strategy employed here is designed to systematically evaluate critical parameters to achieve optimal separation in an efficient manner. This workflow ensures that the final method is not only suitable for its intended purpose but also rugged and reproducible. The overall strategy is visualized in the workflow diagram below.

Caption: A workflow diagram illustrating the systematic approach to HPLC method development.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).[7]

-

Chromatographic Data System (CDS): OpenLab CDS or equivalent.

-

Analytical Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent L1 USP classification column).

-

Solvents: HPLC-grade acetonitrile and methanol.

-

Reagents: Formic acid, trifluoroacetic acid (TFA), potassium phosphate monobasic, and ortho-phosphoric acid.

-

Water: Deionized water, filtered through a 0.22 µm filter.

-

Analyte: this compound reference standard.

Standard and Sample Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This serves as the primary stock.

-

Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

HPLC System Setup and Initial Screening

The initial phase of method development focuses on finding a suitable column and mobile phase combination that provides adequate retention and a good peak shape for the analyte.

-

Column Installation: Install the C18 column into the column compartment.

-

System Purge: Purge the pump channels with the respective mobile phase components.

-

Column Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

-

Detector Setup: A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended.[8][9] It captures absorbance across multiple wavelengths simultaneously, which is invaluable for determining the optimal detection wavelength and for assessing peak purity.[10] Set the DAD to acquire data from 190-400 nm.

-

Injection: Inject 10 µL of the working standard solution.

Initial Screening Conditions (Table 1)

| Parameter | Condition A | Condition B | Rationale |

| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.8) | 20 mM Potassium Phosphate in Water, pH 6.0 | To evaluate the effect of pH on analyte retention and peak shape.[1][2] |

| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency.[11] |

| Gradient | 10-90% B over 15 min | 10-90% B over 15 min | A broad gradient is used to determine the approximate elution time. |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | 30 °C | Controlled temperature ensures retention time reproducibility. |

| Detection | DAD (190-400 nm) | DAD (190-400 nm) | To determine the wavelength of maximum absorbance (λmax).[10] |

Forced Degradation Protocol

To ensure the method is "stability-indicating," it must be able to separate the intact analyte from any potential degradation products.[12] Forced degradation studies deliberately stress the analyte to generate these products.[13]

Caption: Stress conditions applied during the forced degradation study.

Protocol Steps:

-

Prepare five separate solutions of the analyte from the stock solution.

-

Subject each solution to one of the stress conditions listed above (Acid, Base, Oxidation, Thermal, Photolytic).

-

For acid and base hydrolysis, neutralize the samples before dilution.

-

Dilute all stressed samples with the mobile phase to a final theoretical concentration of 100 µg/mL.

-

Analyze the stressed samples, along with an unstressed control sample, using the optimized HPLC method.

Results and Discussion

Detector Wavelength Selection

Analysis of the DAD data from the initial screening injections revealed that this compound has a maximum absorbance (λmax) at 215 nm, with a secondary absorbance maximum near 254 nm. For optimal sensitivity, 215 nm was chosen for quantification. The DAD also allows for peak purity analysis, which is crucial for specificity assessment in the forced degradation study.[9]

Optimization of Mobile Phase and Final Method

The initial screening runs confirmed the chromatographic rationale.

-

Under Condition B (pH 6.0): The analyte eluted very early, close to the void volume, with significant peak tailing. This is because the carboxylic acid is deprotonated (ionized), making the molecule more polar and less retained on the C18 stationary phase.

-

Under Condition A (pH ~2.8): The analyte was well-retained and exhibited a sharp, symmetrical peak. The low pH effectively suppressed the ionization of the carboxylic acid, increasing its hydrophobicity and interaction with the stationary phase.[4][5]

Based on these results, a mobile phase with 0.1% formic acid was chosen. The gradient was then optimized to reduce the run time while maintaining good resolution between the parent peak and any impurities.

Table 2: Final Optimized HPLC Method

| Parameter | Optimized Condition |

| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |

| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |

| Flow Rate | 1.2 mL/min |

| Gradient Program | Time (min) |

| 0.0 | |

| 8.0 | |

| 8.1 | |

| 10.0 | |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 215 nm |

| Run Time | 10 minutes |

Specificity and Forced Degradation Results

The analysis of the forced degradation samples demonstrated the stability-indicating nature of the method. The analyte was found to be most susceptible to basic hydrolysis and oxidation, with significant degradation observed under these conditions. In all cases, the degradation products were baseline-resolved from the parent peak of this compound. Peak purity analysis via the DAD confirmed that the main analyte peak in all stressed samples was spectrally pure, indicating no co-elution of degradants. This confirms the method's specificity, a key requirement for stability studies.[14]

Method Validation Overview

Once developed, the analytical procedure must be validated to demonstrate that it is suitable for its intended purpose.[15] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17]

Table 3: ICH Q2(R1) Validation Parameters

| Validation Characteristic | Purpose | Acceptance Criteria (Typical) |

| Specificity | To ensure the signal is unequivocally from the analyte. | No interference at the analyte's retention time from blank, placebo, or degradants. Peak purity index > 0.995. |

| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over a range of 5 concentrations.[15][17] |

| Accuracy | To measure the closeness of test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels. |

| Precision (Repeatability & Intermediate) | To show the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Range | The interval over which the method is precise, accurate, and linear. | Typically 80-120% of the test concentration. |

| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate, temperature). | System suitability parameters remain within limits. |

Conclusion

A specific, robust, and reliable reversed-phase HPLC method for the analysis of this compound has been successfully developed. By systematically evaluating the analyte's properties and key chromatographic parameters, an optimized method was achieved using a C18 column with a gradient elution of 0.1% formic acid in water and acetonitrile at a detection wavelength of 215 nm. The method was proven to be stability-indicating through forced degradation studies. This application note provides a thorough protocol that can be implemented for routine quality control, stability testing, and research applications involving this compound or others with similar chemical characteristics.

References

-

Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. [Link]

-

Choosing Columns for Polar Acidic Molecules. (2022, May 20). Phenomenex. [Link]

-

HPLC method development with the photodiode array detector: A laboratory experiment. (n.d.). Journal of Chemical Education. [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

-

The Eyes of HPLC: Strategic Use of Detectors. (2025, October 8). QbD Group. [Link]

-

Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26). LCGC International. [Link]

-

Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]

-

ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas. [Link]

-

ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. [Link]

-

Importance of Forced Degradation In Stability-Indicating Methods. (n.d.). ARL Bio Pharma. [Link]

-

Method Development & Forced Degradation. (n.d.). J-STAR Research. [Link]

-

Quality Guidelines. (n.d.). ICH. [Link]

-

Diode Array Detector HPLC | DAD. (n.d.). SCION Instruments. [Link]

-

Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). EMA. [Link]

-

Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. (n.d.). Waters. [Link]

-

A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. (n.d.). LCGC International. [Link]

-

HPLC Analysis with Diode Array Detection. (2024, January 16). Contract Testing Laboratories of America. [Link]

-

The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Welch Materials, Inc. [Link]

-

Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. [Link]

-

Evaluation of a photodiode array/HPLC-based system for the detection and quantitation of basic drugs in postmortem blood. (n.d.). PubMed. [Link]

-

Top Three HPLC Method Development Tips. (2019, November 1). LCGC International. [Link]

-

Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]

-

The Impact of PH On HPLC Method Development: Separations at Low PH - Retention and Selectivity. (n.d.). Scribd. [Link]

-

HPLC Method Development. (n.d.). Phenomenex. [Link]

-

HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. (n.d.). SIELC. [Link]

-

Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters. [Link]

-

The use of Mobile Phase pH as a Method Development Tool. (2020, February 17). Chromatography Today. [Link]

-

HPLC Column Selection: Core to Method Development (Part II). (2025, November 5). Welch Materials, Inc. [Link]

-

HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. [Link]

-

2-(2-Phenylpropanoylamino)pentanoic acid. (n.d.). PubChem. [Link]

-

2-(2-Phenylpropylsulfonylamino)pentanoic acid. (n.d.). PubChem. [Link]

Sources

- 1. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]

- 2. chromatographytoday.com [chromatographytoday.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. agilent.com [agilent.com]

- 5. scribd.com [scribd.com]

- 6. welch-us.com [welch-us.com]

- 7. ctlatesting.com [ctlatesting.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. qbdgroup.com [qbdgroup.com]

- 10. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. onyxipca.com [onyxipca.com]

- 13. openaccessjournals.com [openaccessjournals.com]

- 14. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 17. database.ich.org [database.ich.org]

Application Note: Preparation of 2-(2-Phenylacetamido)pentanoic acid (N-Phenylacetyl-L-Norvaline)

[1][2]

Abstract & Scientific Rationale

This application note details the synthesis of 2-(2-Phenylacetamido)pentanoic acid (also known as N-Phenylacetylnorvaline ).[1] This molecule represents a structural hybrid of the non-proteinogenic amino acid Norvaline and a Phenylacetic acid moiety.[1]

Significance: N-acyl amino acids are critical intermediates in peptidomimetic drug design.[1] Specifically, phenylacetylated derivatives are explored for their potential as histone deacetylase (HDAC) inhibitors and matrix metalloproteinase (MMP) inhibitors [1].[2][1] The norvaline backbone, being an isomer of valine with a linear side chain, offers unique steric properties that differentiate it from natural amino acid derivatives, often enhancing metabolic stability against proteases.

Synthetic Strategy: The protocol utilizes a modified Schotten-Baumann reaction .[3][1][4] This biphasic system is chosen over anhydrous coupling (e.g., EDC/NHS) for its robustness, cost-effectiveness, and ability to be performed without rigorous exclusion of moisture.[3] The reaction relies on the interfacial acylation of the amino acid's amine group by phenylacetyl chloride, while an inorganic base neutralizes the generated HCl to drive equilibrium and prevent protonation of the nucleophilic amine.

Materials & Reagents

Precursor Specifications

| Reagent | CAS No.[2][1][5] | MW ( g/mol ) | Role | Purity Req.[2][1][5] |

| L-Norvaline | 6600-40-4 | 117.15 | Nucleophile | ≥98% (HPLC) |

| Phenylacetyl Chloride | 103-80-0 | 154.60 | Electrophile | ≥98% |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Base Catalyst | ACS Reagent |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Quenching/Precipitation | 12 M (Conc.)[1][6] |

| Acetone | 67-64-1 | 58.08 | Co-solvent | ACS Reagent |

Equipment

-

Reaction Vessel: 3-neck Round Bottom Flask (250 mL) equipped with an addition funnel and internal thermometer.[1]

-

Monitoring: pH meter (calibrated to pH 4-10 range) or high-precision pH strips.

-

Filtration: Buchner funnel with vacuum trap.

-

Analysis: TLC plates (Silica Gel 60 F254).

Experimental Protocol

Phase A: Reaction Setup (Schotten-Baumann Conditions)

Principle: The reaction must be kept at low temperature to minimize the hydrolysis of the highly reactive phenylacetyl chloride while maintaining a basic pH to keep the norvaline in its nucleophilic free-amine form (NH2-).

-

Solubilization:

-

In a 250 mL round bottom flask, dissolve L-Norvaline (5.85 g, 50 mmol) in 2M NaOH (50 mL, 100 mmol) .

-

Note: Two equivalents of base are required: one to deprotonate the carboxylic acid (forming the soluble carboxylate salt) and one to neutralize the HCl produced during acylation.

-

Add Acetone (25 mL) to the solution to improve the solubility of the organic acid chloride.

-

Cool the mixture to 0–5 °C using an ice-water bath.

-

-

Controlled Addition:

-

Load Phenylacetyl chloride (8.50 g, 55 mmol, 1.1 eq) into the addition funnel. Diluting with 10 mL of dry acetone is recommended to prevent clogging.[1]

-

Crucial Step: Add the acid chloride dropwise over 30–45 minutes.[1]

-

Process Control: Monitor the temperature strictly; it must not exceed 10 °C. If the temperature spikes, pause addition.

-

-

pH Maintenance (Self-Validating Step):

Phase B: Reaction Completion & Workup

-

Equilibration:

-

Once addition is complete, remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 hours .

-

TLC Check: Eluent system Ethyl Acetate:Hexane (1:1) + 1% Acetic Acid.[2][1] Visualize with Ninhydrin stain.[2][1] The disappearance of the free amine (Norvaline) spot indicates completion.

-

-

Quenching & Precipitation:

-

Extract the reaction mixture with Diethyl Ether (2 x 30 mL) .

-

Reasoning: This removes unreacted phenylacetyl chloride (hydrolyzed to phenylacetic acid) and neutral impurities.[2][1] The product remains in the aqueous phase as the sodium salt.

-

Separate the aqueous layer.[1] Cool it to 0 °C.

-

Slowly acidify with 6M HCl to pH 1–2 .

-

Observation: The product, this compound, will precipitate as a white solid.

-

-

Isolation:

-

Filter the precipitate using a Buchner funnel.[1]

-

Wash the filter cake with cold water (3 x 20 mL) to remove residual inorganic salts (NaCl).

-

Dry the solid in a vacuum oven at 45 °C for 12 hours.

-

Purification & Characterization

Recrystallization:

-

Solvent System: Ethanol/Water (1:[1]1) or Ethyl Acetate/Hexane.[2][1]

-

Procedure: Dissolve crude solid in minimum hot ethanol, then add warm water until turbidity appears.[1] Cool slowly to 4 °C.

Analytical Validation:

-

1H NMR (400 MHz, DMSO-d6):

-

12.5 (s, 1H, -COOH)[3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

8.3 (d, 1H, -NH-Amide)[3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

7.2-7.3 (m, 5H, Phenyl-H)[3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

4.2 (m, 1H,ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

3.5 (s, 2H, Ph-CH2-CO)[3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

1.6 (m, 2H,ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

1.3 (m, 2H,ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

0.9 (t, 3H, -CH3)[3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

Workflow Visualization

The following diagram illustrates the critical pathway and decision points for the synthesis.

Caption: Step-by-step reaction workflow emphasizing critical pH and temperature control points.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Phenylacetyl Chloride | Ensure temperature stays < 5°C during addition. Increase acid chloride to 1.2 eq. |

| Oily Product | Incomplete acidification or Impurities | Ensure pH reaches 1-2.[1] If oil persists, extract with Ethyl Acetate, dry, and evaporate.[1] |

| Racemization | pH too high (>12) or Temp too high | Strictly control pH between 10-11.[1] Avoid heating during addition. |

| Starting Material Remains | pH dropped below 9 | Add more NaOH during reaction. The amine must be deprotonated to react.[1] |

References

-

Datta, S., Halder, A. K., Adhikari, N., Amin, S. A., & Das, S. (2021).[1][8] Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II. Anti-Cancer Agents in Medicinal Chemistry.

-

Organic Syntheses, Coll.[1][9] Vol. 1, p. 107 (1941); Vol. 2, p. 61 (1943).[2][1] Standard protocols for Phenylacetic acid derivatives.

-

BenchChem. (2025).[2][1][10][11] Application Notes and Protocols: 4-(Methylthio)phenylacetyl Chloride in Peptide Synthesis.

-

National Center for Biotechnology Information.[2][1] (2025).[2][1][4][8][10][11] PubChem Compound Summary for CID 65098, Norvaline.

Sources

- 1. L-norvaline - Wikidata [wikidata.org]

- 2. Phenylacetyl-L-phenylalanine | C17H17NO3 | CID 47579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 6600-40-4: L-Norvaline | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. Norvaline - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Process Optimization: Solvent Selection & Extraction Protocols for 2-(2-Phenylacetamido)pentanoic Acid

Executive Summary

This guide details the solvent selection strategy and extraction protocols for 2-(2-Phenylacetamido)pentanoic acid (also known as N-phenylacetylnorvaline). As a key intermediate in peptide synthesis and penicillin acylase kinetics, the isolation of this molecule requires a precise balance of pH control and phase partitioning.

While dichloromethane (DCM) has historically been the default solvent for such extractions, this guide prioritizes Green Chemistry principles and Process Safety , recommending 2-Methyltetrahydrofuran (2-MeTHF) and Isopropyl Acetate (IPAc) as superior alternatives. These solvents offer improved phase separation, reduced environmental impact, and higher recovery yields compared to traditional chlorinated solvents.

Physicochemical Profiling & Extraction Logic

To design a self-validating extraction protocol, we must first understand the molecular behavior of the target under varying conditions.

Molecular Properties[1][2]

-

Chemical Structure: An amphiphilic molecule containing a lipophilic phenyl ring/alkyl chain and a polar carboxylic acid/amide core.

-

pKa (Carboxylic Acid): ~3.6 – 3.8.

-

LogP (Partition Coefficient): ~2.6 (Predicted).[1]

-

Hydrogen Bonding: The amide nitrogen acts as a hydrogen bond donor, increasing water solubility compared to simple fatty acids.

The Partitioning Challenge

The extraction efficiency (

-

pH > 5.5: The molecule exists as a carboxylate anion (water-soluble). Partitioning into organic solvent is negligible.

-

pH < 2.0: The molecule is fully protonated (neutral). Lipophilicity dominates, driving the molecule into the organic phase.

Critical Insight: Because the amide bond adds polarity, simple acidification may not be enough to achieve >98% recovery in a single extraction. We must employ the "Salting Out" effect using Brine (NaCl) to disrupt the hydration shell around the amide, forcing the molecule into the organic layer.

Solvent Selection Matrix

We evaluated four solvent classes based on GSK Solvent Sustainability Guides and experimental partition efficiency.

Table 1: Comparative Solvent Performance[3][4]

| Solvent | Class | LogP Efficiency | Water Miscibility | Safety/Green Score | Recommendation |

| Dichloromethane (DCM) | Chlorinated | High | Low | Poor (Toxic/Carcinogen) | Avoid (Restrict to analytical scale) |

| Ethyl Acetate (EtOAc) | Ester | Moderate | Moderate (~3% w/w) | Good | Acceptable (Bench scale only) |

| Isopropyl Acetate (IPAc) | Ester | High | Low (~1% w/w) | Excellent | Preferred (Process Scale) |

| 2-MeTHF | Bio-Ether | Very High | Low | Best (Bio-based) | Highly Recommended |

Why 2-MeTHF?

Unlike Ethyl Acetate, 2-MeTHF forms a cleaner phase boundary with water (less emulsion risk) and is stable against hydrolysis under the acidic conditions required for this extraction. It also requires less energy to dry downstream.

Visualization: Decision Logic & Workflow

The following diagrams illustrate the decision process and the physical extraction workflow.

Diagram 1: Solvent Selection Decision Tree

Caption: Decision logic for selecting the optimal solvent based on scale and safety constraints.

Diagram 2: Optimized Extraction Workflow

Caption: Step-by-step unit operations for the isolation of the target N-acyl amino acid.

Detailed Protocol: Preparative Isolation

Objective: Isolate >95% pure this compound from an aqueous reaction mixture (e.g., Schotten-Baumann reaction).

Reagents Required[3][5]

-

Solvent: 2-MeTHF (Preferred) or Isopropyl Acetate.

-

Acid: 1N or 6N HCl (depending on volume).

-

Brine: Saturated NaCl solution.

-

Drying Agent: Anhydrous Magnesium Sulfate (

).

Step-by-Step Methodology

1. Preparation & Acidification[2]

-

Initial State: Ensure the starting aqueous solution is cool (

). The target molecule is stable, but cooler temperatures improve precipitation and reduce hydrolysis risks of the amide bond. -

Action: Slowly add HCl while stirring. Monitor pH using a calibrated probe.

-

Target: Adjust pH to 1.5 – 2.0 .

-

Why? The pKa is ~3.6. According to the Henderson-Hasselbalch equation, at pH 1.6 (2 units below pKa), 99% of the molecule is in the protonated, organic-soluble form.

-

2. Salting Out (The Yield Booster)

-

Action: Add solid NaCl to the acidified aqueous mixture until saturation (approx. 30g/100mL). Stir for 10 minutes.

-

Mechanism: This increases the ionic strength of the aqueous phase, significantly increasing the partition coefficient (

) of the organic compound into the solvent (Salting-out effect).

3. Extraction

-

Action: Add 2-MeTHF (Volume ratio 1:1 relative to aqueous phase).

-

Agitation: Shake vigorously (separatory funnel) or stir rapidly (reactor) for 5 minutes.

-

Separation: Allow phases to settle. The organic phase (top) contains the product.

-

Note: If an emulsion forms, add a small amount of brine or filter through a Celite pad.

-

4. Washing & Drying

-

Wash: Wash the organic phase once with a small volume of Brine (10% of organic volume).

-

Caution: Do not wash with water or basic buffers, as this may re-extract the product or ionize it.

-

-

Dry: Collect the organic phase and treat with Anhydrous

for 15 minutes. Filter off the solids.

5. Isolation

-

Evaporation: Remove solvent under reduced pressure (Rotavap) at

. -

Result: The product typically isolates as a white to off-white solid or viscous oil. If oil persists, triturating with n-heptane can induce crystallization.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield | pH > 2.5 during extraction. | Re-acidify aqueous layer to pH 1.5 and re-extract. |

| Emulsion Formation | Amide surfactant behavior. | Add more NaCl (brine); use 2-MeTHF instead of EtOAc. |

| Product is Wet/Oily | Residual solvent/water. | Azeotropic distillation with heptane; vacuum dry at |

| Impurity Profile | Hydrolysis of amide bond. | Avoid prolonged exposure to pH < 1 or temperatures > |

References

-

PubChem. (2025).[3] 2-(2-Phenylpropanoylamino)pentanoic acid | Structure & Properties. National Library of Medicine. [Link]

-

Henderson, R. K., et al. (2011).[4] Expanding GSK's solvent selection guide – embedding sustainability into solvent selection.[4][5] Green Chemistry.[4][6][7][8][9] [Link]

-

Byrne, F. P., et al. (2016).[6] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[10][8] [Link]

-

Al Musaimi, O., et al. (2018).[7] 2-MeTHF for the Incorporation of the First Amino Acid and Precipitation of Peptides.[9][11][12] Organic Process Research & Development.[7] [Link]

Sources

- 1. 2-(2-Phenylpropanoylamino)pentanoic acid | C14H19NO3 | CID 70070577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2017153161A1 - Aqueous n-acyl amino acid solutions - Google Patents [patents.google.com]

- 3. 2752-35-4 | 2-(2-Phenylacetamido)pentanedioic acid - AiFChem [aifchem.com]

- 4. blogs.rsc.org [blogs.rsc.org]

- 5. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]

- 6. gctlc.org [gctlc.org]

- 7. peptide.com [peptide.com]

- 8. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. air.unimi.it [air.unimi.it]

- 11. Greening the Solid-Phase Peptide Synthesis Process. 2-MeTHF | REDI [redi.cedia.edu.ec]

- 12. pubs.acs.org [pubs.acs.org]

Using 2-(2-Phenylacetamido)pentanoic acid as a pharmaceutical intermediate

Application Note: Biocatalytic Resolution and Synthetic Utility of 2-(2-Phenylacetamido)pentanoic Acid

Executive Summary & Pharmaceutical Context

This compound (also known as N-Phenylacetyl-norvaline ) is a critical process intermediate in the manufacturing of non-proteinogenic amino acids. Its primary pharmaceutical value lies in its role as a substrate for Penicillin G Acylase (PGA) , enabling the production of high-purity L-Norvaline via kinetic resolution.

L-Norvaline is a vital building block for:

-

Perindopril: An ACE inhibitor used to treat hypertension and heart failure.

-

Arginase Inhibitors: Emerging therapeutics for Alzheimer’s disease and endothelial dysfunction.

-

Peptidomimetics: Incorporation into peptide drugs to enhance metabolic stability against proteolysis.

This guide details the chemical synthesis of the racemic intermediate and the subsequent biocatalytic protocol to isolate the pharmacologically active L-enantiomer.

Chemical Synthesis of the Substrate

Before enzymatic resolution, the racemic substrate must be synthesized. The most robust method involves the Schotten-Baumann acylation of DL-norvaline.

Protocol A: Synthesis of N-Phenylacetyl-DL-Norvaline

Objective: To synthesize the racemic substrate for enzymatic resolution. Scale: 100 g basis.

Reagents:

-

DL-Norvaline (Racemic): 117.15 g (1.0 mol)

-

Phenylacetyl Chloride: 170.0 g (1.1 mol)

-

Sodium Hydroxide (4M solution)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Hydrochloric Acid (6M)

Step-by-Step Methodology:

-

Dissolution: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer and pH probe, dissolve DL-norvaline in 500 mL of 4M NaOH. Cool the solution to 0–5°C using an ice bath.

-

Acylation (Schotten-Baumann):

-

Simultaneously add Phenylacetyl Chloride (dropwise) and additional NaOH (to maintain pH > 10).

-

Critical Control Point: The reaction is exothermic. Maintain internal temperature < 10°C to prevent hydrolysis of the acid chloride.

-

Why: High pH ensures the amino group is unprotonated and nucleophilic, while low temperature prevents side reactions.

-

-

Reaction Monitoring: Stir for 3 hours at room temperature. Monitor consumption of Norvaline via TLC (n-Butanol/Acetic Acid/Water 4:1:1).

-

Workup:

-

Wash the alkaline aqueous phase with DCM (2 x 200 mL) to remove unreacted acid chloride and neutral impurities.

-

Acidify the aqueous phase carefully with 6M HCl to pH 2.0. The product, N-Phenylacetyl-norvaline, will precipitate as a white solid or oil.

-

-

Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 300 mL). Dry combined organics over anhydrous

and concentrate in vacuo. -

Crystallization: Recrystallize from Ethyl Acetate/Hexane to yield white crystals.

-

Target Yield: >85%

-

Purity: >98% (HPLC)

-

Biocatalytic Resolution Protocol (The Core Technology)

This is the industry-standard method for generating enantiopure L-Norvaline. Penicillin G Acylase (PGA) recognizes the phenylacetyl group (mimicking the Penicillin G side chain) and selectively hydrolyzes the L-isomer, leaving the D-isomer intact.

Protocol B: Immobilized PGA Kinetic Resolution

Reagents:

-

Substrate: N-Phenylacetyl-DL-Norvaline (from Protocol A)

-

Enzyme: Immobilized Penicillin G Acylase (e.g., on Eupergit C or Sepabeads).

-

Note:E. coli PGA is standard; Alcaligenes faecalis PGA offers broader pH stability.[1]

-

-

Buffer: 0.1 M Phosphate Buffer (pH 7.5 - 8.0)

-

Base for Titration: 2M Aqueous Ammonia or NaOH.

Workflow Diagram:

Figure 1: Chemo-enzymatic workflow for the resolution of L-Norvaline. The unreacted D-isomer can be chemically racemized and recycled to increase overall yield.

Step-by-Step Methodology:

-

Preparation: Suspend N-Phenylacetyl-DL-Norvaline (50 g) in 1L of water. Adjust pH to 7.8 with ammonia to solubilize.

-

Enzyme Addition: Add Immobilized PGA (activity dependent, typically 1000 U).

-

Reaction (pH Stat Mode):

-

Incubate at 28°C with gentle stirring (overhead stirrer to prevent bead attrition).

-

As hydrolysis proceeds, Phenylacetic acid and L-Norvaline are released, dropping the pH.

-

Automation: Use an autotitrator to maintain pH 7.8 by dosing 2M ammonia.

-

-

Endpoint: The reaction is complete when base consumption stops (theoretical 50% conversion).

-

Filtration: Filter off the immobilized enzyme beads (wash with water and store at 4°C for reuse).

-

Product Separation:

-

Purification of L-Norvaline:

-

Pass the aqueous layer through a cation exchange resin (Dowex 50W).

-

Elute with 1M Ammonia.

-

Concentrate and crystallize from Ethanol/Water.

-

Analytical Quality Control

Quantification of Enantiomeric Excess (ee) is crucial for pharmaceutical release testing.

Table 1: HPLC Parameters for Chiral Purity

| Parameter | Condition |

| Column | Chiralpak AD-H or Crownpak CR(+) |

| Mobile Phase | Perchloric acid (pH 1.5) / Methanol (85:15) |

| Flow Rate | 0.8 mL/min |

| Detection | UV @ 210 nm (for Norvaline) or 254 nm (for Phenylacetyl derivatives) |

| Temperature | 25°C |

| Retention Times | L-Norvaline: ~6.5 min D-Norvaline: ~8.2 min |

Troubleshooting & Optimization

-

Issue: Low Enantioselectivity (E-value).

-

Cause: High substrate concentration leading to non-specific binding.

-

Solution: Add 5-10% cosolvent (Methanol or DMSO) to improve solubility without denaturing the enzyme.

-

-

Issue: Enzyme Deactivation.

-

Cause: Phenylacetic acid accumulation can inhibit PGA.

-

Solution: Use a resin in the reactor to sequester phenylacetic acid in situ (ISPR - In Situ Product Removal).

-

References

-

Biocatalytic Resolution Mechanisms

-

L-Norvaline Pharmaceutical Applications

-

Pokrovskiy, M.V., et al. "Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction."[6] National Institutes of Health (PMC). Available at:

-

-

Synthesis of Norvaline Derivatives

-

"Synthesis method of D, L-norvaline." Google Patents (CN101508654B). Available at:

-

-

Penicillin Acylase Specificity

-

Guranowski, A. "Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Derivatives." Semantic Scholar. Available at:

-

-

General Properties of 2-Phenylpentanoic Acid Derivatives

-

"2-Phenylpentanoic acid | C11H14O2."[7] PubChem. Available at:

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. CN101508654B - Synthesis method of D, L-norvaline - Google Patents [patents.google.com]

- 4. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 5. researchgate.net [researchgate.net]

- 6. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Phenylpentanoic acid | C11H14O2 | CID 238995 - PubChem [pubchem.ncbi.nlm.nih.gov]

Peptide coupling conditions involving 2-(2-Phenylacetamido)pentanoic acid

Application Note: High-Fidelity Coupling of 2-(2-Phenylacetamido)pentanoic Acid

Executive Summary

This guide details the optimization of peptide coupling conditions for This compound (referred to herein as Pac-Nva-OH ). Unlike standard Fmoc- or Boc-protected amino acids, this molecule carries an N-acyl group (phenylacetyl). This structural feature renders the activated carboxylic acid highly susceptible to racemization via oxazolone (azlactone) formation .

Standard high-potency reagents (e.g., HATU, HBTU) combined with tertiary bases (DIEA, NMM) frequently result in 10–40% epimerization for N-acyl substrates. This protocol recommends T3P® (Propylphosphonic anhydride) or DIC/Oxyma Pure systems to maintain enantiomeric excess (>99% ee) while ensuring high conversion.

Mechanistic Insight: The Oxazolone Challenge

To control the reaction, one must understand the failure mode. Standard amino acid protecting groups (Fmoc, Boc) are carbamates; the oxygen on the carbamate nitrogen is not nucleophilic enough to attack the activated carbonyl.

However, in Pac-Nva-OH , the protecting group is an amide (phenylacetamide). Upon activation of the C-terminus, the amide oxygen acts as an internal nucleophile, cyclizing to form a 5-membered oxazolone ring. This intermediate has a highly acidic proton at the

Diagram 1: The Racemization Pathway

Figure 1 illustrates the competition between direct coupling (desired) and oxazolone formation (racemization).[1][2]